4-chloro-8-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
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Overview
Description
4-Chloro-8-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a quinoline derivative with a boronic acid ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the palladium-catalyzed coupling of a boronic acid derivative with a halogenated quinoline.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would involve optimizing reaction conditions to achieve high yields and purity. This might include the use of high-throughput screening methods to identify the most effective catalysts and reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound to its reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically use strong nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Major Products Formed:
Oxidation Products: Various quinoline derivatives with different oxidation states.
Reduction Products: Reduced quinoline derivatives.
Substitution Products: Substituted quinoline derivatives with different functional groups.
Chemistry:
Catalyst Development: The compound can be used as a ligand in catalysts for various organic reactions.
Synthetic Building Block: It serves as a building block in the synthesis of complex organic molecules.
Biology:
Biological Probes: The compound can be used as a probe in biological studies to understand cellular processes.
Drug Development:
Medicine:
Anticancer Agents: Research has shown that quinoline derivatives have potential anticancer properties.
Anti-inflammatory Agents: The compound may have anti-inflammatory effects, making it useful in treating inflammatory diseases.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Agriculture: It may have applications in the development of new pesticides or herbicides.
Mechanism of Action
The mechanism by which 4-chloro-8-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline exerts its effects depends on its specific application. For example, in anticancer applications, the compound may interact with specific molecular targets in cancer cells, leading to cell death or inhibition of cell growth. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
4-Chloroquinoline: A simpler quinoline derivative without the boronic acid ester group.
8-Methylquinoline: A quinoline derivative with a methyl group at the 8-position.
Boronic Acid Derivatives: Other boronic acid derivatives used in cross-coupling reactions.
Uniqueness:
The presence of both the chloro and methyl groups on the quinoline ring, along with the boronic acid ester group, makes this compound unique compared to other quinoline derivatives
Properties
CAS No. |
2230902-83-5 |
---|---|
Molecular Formula |
C16H19BClNO2 |
Molecular Weight |
303.6 |
Purity |
95 |
Origin of Product |
United States |
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